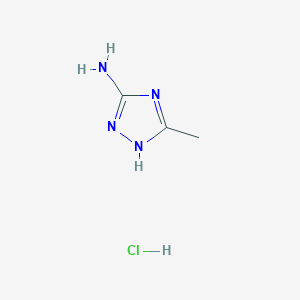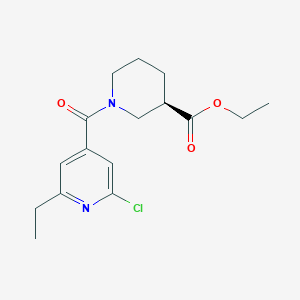
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as BTTI, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BTTI is a small molecule that exhibits interesting biological properties, making it a promising candidate for drug development and research purposes.
Wirkmechanismus
The mechanism of action of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is not fully understood. However, it has been suggested that N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may act by inhibiting specific enzymes or proteins involved in cell growth and proliferation. This may explain its potential antitumor activity.
Biochemical and Physiological Effects
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to inhibit the growth of certain bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it exhibits interesting biological properties that make it a promising candidate for drug development and research purposes. However, there are also limitations to using N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. One potential area of research is in the development of new cancer treatments. N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit promising antitumor activity, and further research could help to identify its potential as a cancer therapy. Additionally, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide could be further studied as a potential antibiotic or antifungal agent. Finally, further research could help to elucidate the mechanism of action of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, which could lead to a better understanding of its potential applications.
Synthesemethoden
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be synthesized using a straightforward and efficient method. The synthesis involves a one-pot reaction of isonicotinamide with 3-mercapto-tetrahydrothiophene and benzyl bromide in the presence of a base. The reaction proceeds under mild conditions and yields N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs. N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit promising antitumor activity, making it a potential candidate for cancer treatment. Additionally, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-phenylmethoxy-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(19-21-11-13-4-2-1-3-5-13)14-6-8-18-16(10-14)22-15-7-9-23-12-15/h1-6,8,10,15H,7,9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRZASMXQFEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NOCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2908757.png)



![N-Methyl-1-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908762.png)
![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2908766.png)
![2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)ethyl acetate](/img/structure/B2908767.png)

![3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2908770.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2908773.png)
![4-(Pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2908774.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one](/img/structure/B2908778.png)